Nerolidyl acetate

Descripción general

Descripción

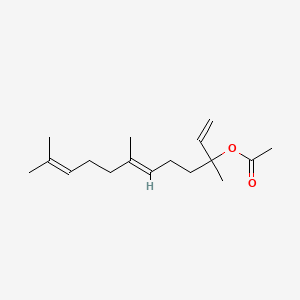

Nerolidyl acetate is a naturally occurring sesquiterpene ester, known for its presence in the essential oils of various plants. It is characterized by its pleasant floral aroma and is widely used in the fragrance and flavor industries. The compound has the molecular formula C17H28O2 and a molecular weight of 264.4030 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Nerolidyl acetate can be synthesized through the esterification of nerolidol, a sesquiterpene alcohol, with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of nerolidol to this compound .

Industrial Production Methods

In industrial settings, this compound is produced by the same esterification process but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous distillation to separate the product from the reaction mixture. The use of advanced catalysts and reaction conditions ensures efficient production of this compound .

Análisis De Reacciones Químicas

Types of Reactions

Nerolidyl acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding epoxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert this compound back to nerolidol.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Nerolidol.

Substitution: Various esters or amides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Nerolidyl acetate is characterized by its molecular formula and structural features that allow it to exhibit unique biological activities. It is synthesized through the esterification of nerolidol with acetic acid. The compound's structure contributes to its volatility and olfactory characteristics, making it suitable for use in fragrances.

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various pathogens. Research indicates that it exhibits bactericidal effects on strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 3.9 mg/L to 25 mg/L depending on the strain . Its ability to enhance the efficacy of conventional antibiotics further underscores its potential as an adjunctive therapeutic agent.

Anti-inflammatory Effects

Studies have demonstrated that this compound can modulate inflammatory responses. It inhibits the activation of human neutrophils and reduces the release of pro-inflammatory cytokines such as IL-1β and TNF-α . This property positions this compound as a candidate for developing new anti-inflammatory therapies.

Neuroprotective Properties

This compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. It has shown promise in protecting dopaminergic neurons from oxidative stress-induced damage, potentially offering therapeutic benefits for conditions like Parkinson's disease .

Cosmetics and Fragrances

In the cosmetic industry, this compound is widely used for its pleasant floral scent and stability in formulations. It is incorporated into perfumes, shampoos, and lotions due to its ability to enhance fragrance profiles while providing skin-conditioning benefits .

Food Flavoring

The U.S. Food and Drug Administration (FDA) has approved this compound as a food flavoring agent. Its natural origin and safety profile make it an attractive option for enhancing flavors in food products .

Agriculture

This compound serves as a plant defense signaling molecule, inducing protective mechanisms against herbivores and pathogens in plants . Its role in promoting plant resilience highlights its potential utility in sustainable agriculture practices.

Case Studies

Mecanismo De Acción

The mechanism of action of nerolidyl acetate involves its interaction with various molecular targets and pathways:

Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes.

Antimicrobial: Disrupts microbial cell membranes and inhibits their growth.

Anticancer: Induces apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.

Comparación Con Compuestos Similares

Nerolidyl acetate is often compared with other sesquiterpene esters and alcohols:

Nerolidol: The alcohol counterpart of this compound, known for its similar aroma and biological activities.

Linalool: Another sesquiterpene alcohol with a floral scent, used in fragrances and flavors.

Farnesol: A related sesquiterpene alcohol with applications in perfumery and as a potential therapeutic agent

This compound stands out due to its unique ester functional group, which imparts different chemical reactivity and biological properties compared to its alcohol counterparts .

Actividad Biológica

Nerolidyl acetate, a naturally occurring compound derived from nerolidol, has garnered attention for its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is an ester of nerolidol, characterized by its unique sesquiterpene structure. Its molecular formula is , and it exhibits a pleasant floral aroma, making it a popular choice in the fragrance industry.

Biological Activities

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Research indicates that this compound possesses significant antibacterial and antifungal properties. It has demonstrated effective inhibition against various pathogens, including Lactobacillus fermentum with a minimum inhibitory concentration (MIC) of 25 µM and a minimum bactericidal concentration (MBC) of 50 µM .

- Anti-inflammatory Effects : Studies have shown that this compound can modulate neutrophil activity, reducing inflammatory responses. It inhibits intracellular calcium mobilization in human neutrophils, suggesting potential use in developing anti-inflammatory agents .

- Antitumor Activity : Recent findings highlight the compound's ability to induce cell death in bladder carcinoma cell lines through caspase-independent pathways. This unique mechanism may provide a new therapeutic approach for treating resistant tumors .

The biological activities of this compound can be attributed to several mechanisms:

- Calcium Signaling : this compound influences calcium influx in neutrophils, which is crucial for their activation and function. By inhibiting this influx, the compound can down-regulate inflammatory responses .

- Cell Death Pathways : In cancer cells, this compound induces DNA damage and endoplasmic reticulum (ER) stress, activating distinct cell death pathways that do not rely on apoptosis. This dual mechanism allows for effective targeting of tumor cells resistant to conventional therapies .

- Antioxidant Properties : The compound also exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

Table 1: Summary of Biological Activities of this compound

Case Study: Bladder Carcinoma

In a study investigating the effects of this compound on bladder carcinoma cell lines, researchers found that treatment with the compound led to significant reductions in cell viability. The study demonstrated that this compound induced both early and late phases of cell death characterized by distinct morphological changes and signaling pathways. This suggests that this compound could be further explored as a potential therapeutic agent for bladder cancer treatment .

Case Study: Neutrophil Immunomodulation

Another study focused on the immunomodulatory effects of this compound on human neutrophils. The results indicated that treatment with this compound significantly inhibited neutrophil activation and chemotaxis induced by various agonists. These findings support the potential use of this compound in managing inflammatory conditions .

Propiedades

IUPAC Name |

3,7,11-trimethyldodeca-1,6,10-trien-3-yl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O2/c1-7-17(6,19-16(5)18)13-9-12-15(4)11-8-10-14(2)3/h7,10,12H,1,8-9,11,13H2,2-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNJXUQTUSFYLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(C)(C=C)OC(=O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862899 | |

| Record name | 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, 3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2306-78-7 | |

| Record name | Nerolidol acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2306-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, 3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.